1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid
Description
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid: is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. The presence of the benzyl group and the (Z)-but-2-enedioic acid moiety adds to its structural complexity and potential biological activity. Compounds with pyrrolopyrazine scaffolds have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Properties
IUPAC Name |
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.C4H4O4/c1-2-5-12(6-3-1)11-13-14-7-4-9-16(14)10-8-15-13;5-3(6)1-2-4(7)8/h1-7,9H,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFZHLXKTHNFLN-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC=C2C(=N1)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization: One common method involves the cyclization of appropriate precursors.
Ring Annulation: Another approach is the annulation of a pyrazine ring to a pyrrole derivative.
Industrial Production Methods:
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolopyrazine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Vilsmeier reagent (for formylation), palladium catalysts (for cyclizations).
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, formylation reactions yield formylated pyrrolopyrazine derivatives, while cyclization reactions yield various substituted pyrrolopyrazine scaffolds.
Scientific Research Applications
Chemistry:
Pyrrolopyrazine derivatives are valuable in synthetic chemistry due to their versatile reactivity and ability to form complex structures. They are used as building blocks in the synthesis of more complex molecules.
Biology:
These compounds exhibit a wide range of biological activities, making them important in the development of new pharmaceuticals. They have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents .
Medicine:
In medicine, pyrrolopyrazine derivatives are being explored for their potential to treat various diseases, including cancer, infectious diseases, and inflammatory conditions. Their ability to inhibit kinases makes them promising candidates for targeted cancer therapies.
Industry:
In the industrial sector, these compounds are used in the development of new materials and as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets. For example, its kinase inhibitory activity is due to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds also exhibit significant biological activities, particularly in kinase inhibition.
Pyrrolopyrazinones: These compounds share a similar scaffold but differ in the oxidation state and substitution patterns.
Uniqueness:
1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the benzyl group and the (Z)-but-2-enedioic acid moiety further distinguishes it from other pyrrolopyrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
